molecular formula C4H7BrN4O B14373599 2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one CAS No. 89721-64-2

2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B14373599
CAS No.: 89721-64-2
M. Wt: 207.03 g/mol
InChI Key: KOVPZYICMQNIOW-UHFFFAOYSA-N
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Description

2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in biochemistry, particularly as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one typically involves the bromination of a suitable pyrimidine precursor followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution occurs at the correct positions on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could result in various functionalized pyrimidines.

Scientific Research Applications

2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidine: Lacks the bromine substitution.

    5-Bromopyrimidine: Lacks the amino substitutions.

    2,4,6-Triaminopyrimidine: Contains an additional amino group.

Uniqueness

2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

CAS No.

89721-64-2

Molecular Formula

C4H7BrN4O

Molecular Weight

207.03 g/mol

IUPAC Name

2,4-diamino-5-bromo-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H7BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h1-2H,6H2,(H3,7,8,9,10)

InChI Key

KOVPZYICMQNIOW-UHFFFAOYSA-N

Canonical SMILES

C1(C(N=C(NC1=O)N)N)Br

Origin of Product

United States

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